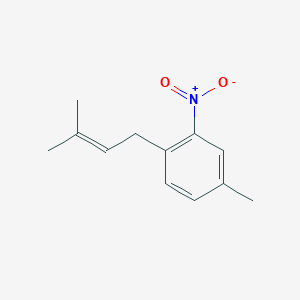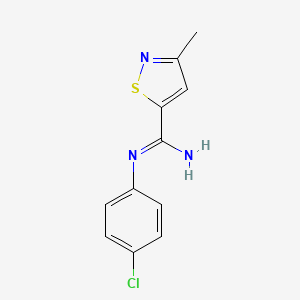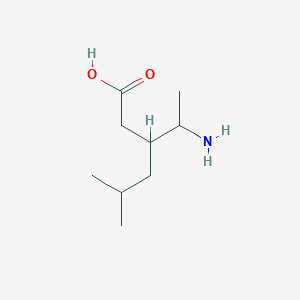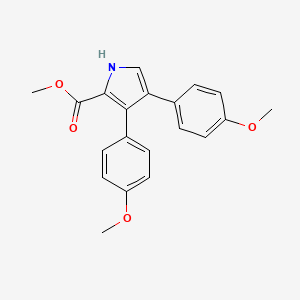
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester is a complex organic compound with a molecular formula of C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction that yields the desired product in excellent yield and short time duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid as a catalyst under microwave conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoylpyrrolopyrrole carboxylic acid derivatives: These compounds also possess high anti-inflammatory and analgesic activity.
Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: Known for its excellent yield and short reaction time.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.
Propriétés
Numéro CAS |
170238-94-5 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
methyl 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-23-15-8-4-13(5-9-15)17-12-21-19(20(22)25-3)18(17)14-6-10-16(24-2)11-7-14/h4-12,21H,1-3H3 |
Clé InChI |
TWYOSWBHPXGQGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CNC(=C2C3=CC=C(C=C3)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


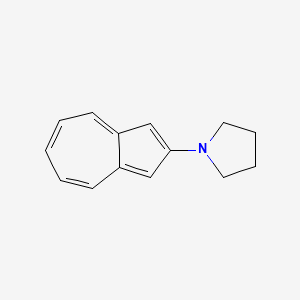
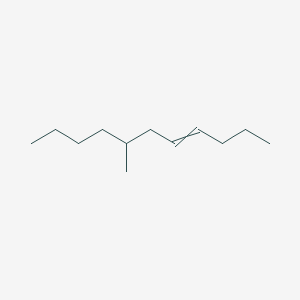
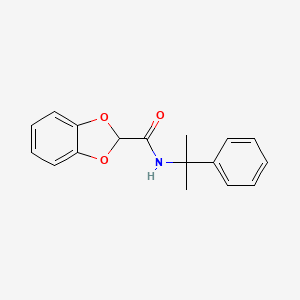
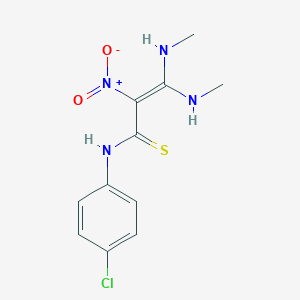
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


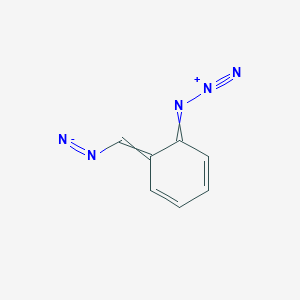
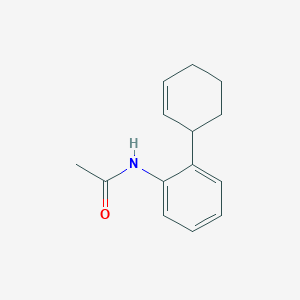

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
